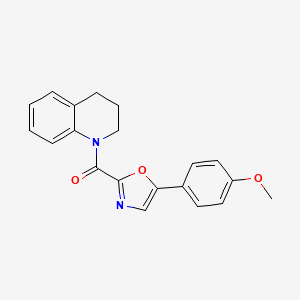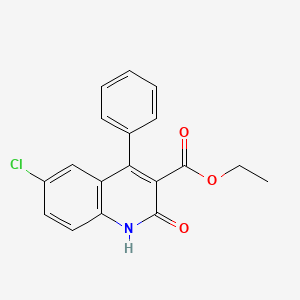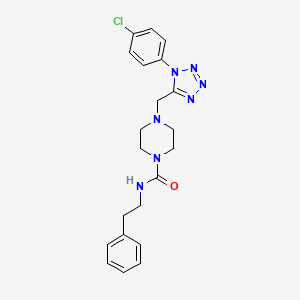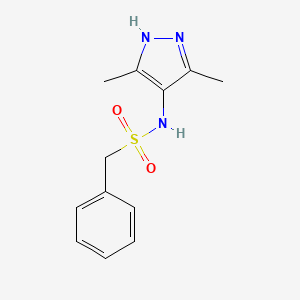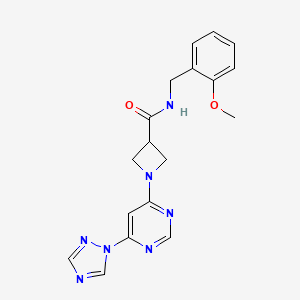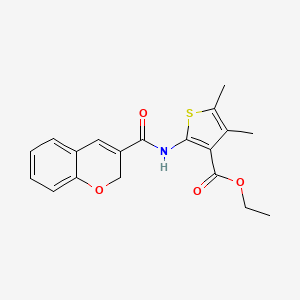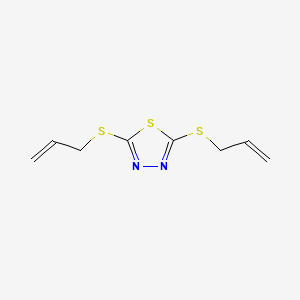
2,5-Bis(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazole (BPS-TD) is a heterocyclic compound that has gained significant attention in recent years due to its potential application in the field of medicinal chemistry. BPS-TD is a sulfur-containing compound that exhibits remarkable biological activity and has been studied extensively for its pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
A study conducted by Kaya et al. (2016) employed density functional theory (DFT) calculations and molecular dynamics simulations to predict the corrosion inhibition performances of thiadiazole derivatives, including 2,5-bis(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazole, against corrosion of iron. The quantum chemical parameters such as the highest occupied molecular orbital energy, lowest unoccupied molecular orbital energy, and energy gap were calculated to understand the strength of interactions between the metal surface and these molecules. The theoretical data obtained showed good agreement with previously reported experimental inhibition efficiency results, suggesting the potential application of these derivatives in corrosion inhibition (Kaya et al., 2016).
Antitrypanosomal Activity
Das et al. (1980) synthesized a series of thiadiazole derivatives, including 2,5-bis(4-guanylphenyl)-1,3,4-thiadiazole, and evaluated their activity against Trypanosoma rhodesiense in mice. The compounds exhibited significant antitrypanosomal activity, producing cures at a low dosage level, which is comparable to known antitrypanosomal drugs. This study highlights the potential of thiadiazole derivatives in the development of new treatments for trypanosomiasis (Das et al., 1980).
Ligand Synthesis for Organometallic Materials
Ardan et al. (2017) investigated the coordinating behavior of allyl derivatives of 1,3,4-thiadiazoles, including 2,5-bis(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazole, with respect to transition metal ions, leading to the synthesis of new crystalline copper(I) π-complexes. These complexes were characterized by single-crystal X-ray diffraction and IR spectroscopy, revealing their potential as precursors for the crystal engineering of organometallic materials. The study underscores the versatility of thiadiazole derivatives in materials chemistry (Ardan et al., 2017).
Liquid Crystalline Properties
Chmovzh et al. (2021) synthesized 4,7-bis(dodecylthio)-[1,2,5]thiadiazolo[3,4-c]pyridine, a compound structurally similar to 2,5-bis(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazole, and explored its potential as a compound with liquid crystalline properties. The structural analysis and synthesis route of this compound provide insights into the development of materials with specialized properties, such as liquid crystals, using thiadiazole derivatives (Chmovzh et al., 2021).
Eigenschaften
IUPAC Name |
2,5-bis(prop-2-enylsulfanyl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S3/c1-3-5-11-7-9-10-8(13-7)12-6-4-2/h3-4H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRUAQOKMKJTFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(S1)SCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazole | |
CAS RN |
100377-90-0 |
Source


|
| Record name | bis(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2356565.png)
